Sprengelianine, (+/-)-

Description

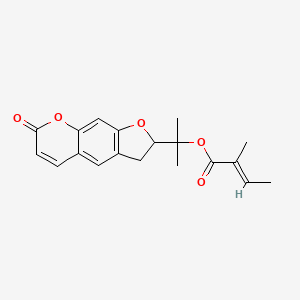

Sprengelianine, a (±)-racemic mixture, is a naturally occurring compound isolated from H. sprengelianum alongside other coumarin derivatives such as phellopterin, imperatorin, columbianadin, columbianetin, and racemic marmesin . Structurally, sprengelianine belongs to the coumarin family, characterized by a benzopyrone core, but its stereochemical complexity (racemic form) distinguishes it from enantiomerically pure analogs.

Properties

CAS No. |

36706-20-4 |

|---|---|

Molecular Formula |

C19H20O5 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)16-9-13-8-12-6-7-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3/b11-5+ |

InChI Key |

HHNCJFKRMZDTHW-VZUCSPMQSA-N |

SMILES |

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |

Canonical SMILES |

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |

Synonyms |

deltoin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Structural and Source Comparison of Sprengelianine and Related Coumarins

Pharmacological and Functional Differences

- Bioactivity : Sprengelianine’s racemic form may reduce its binding affinity to enzymes like cytochrome P450 compared to imperatorin, which shows strong inhibitory effects due to its prenyl group .

- Solubility and Stability : The diol group in sprengelianine enhances water solubility relative to bergapten but reduces lipid solubility, limiting its bioavailability in hydrophobic environments.

- Ecological Role : Sprengelianine’s accumulation in H. sprengelianum correlates with UV protection, whereas vaginidiol (a related alkaloid) in the same plant exhibits insecticidal properties .

Q & A

Q. How should researchers document experimental protocols for (±)-Sprengelianine to ensure reproducibility?

- Methodological Answer : Provide step-by-step synthetic procedures, including exact molar ratios, reaction times, and purification methods. For biological assays, specify cell passage numbers, serum batches, and incubation conditions. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving. Raw datasets (e.g., NMR spectra, chromatograms) must be uploaded as supplementary files with metadata tags .

Q. What are the best practices for presenting contradictory data in publications on (±)-Sprengelianine?

- Methodological Answer : Clearly delineate experimental variables (e.g., assay conditions, compound sources) that may explain discrepancies. Use funnel plots or sensitivity analyses to assess bias. Acknowledge limitations and propose follow-up studies (e.g., structural analogs to test hypotheses). Peer review pre-submission can identify oversights in data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.